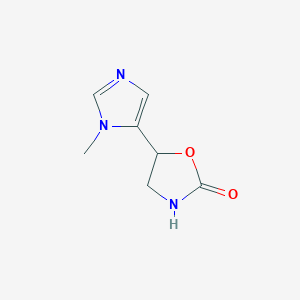
3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid is an organic compound with the molecular formula C11H13ClO3 It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and 3-methylbutanoic acid.
Reaction Conditions: The key steps involve the formation of an intermediate through a Friedel-Crafts acylation reaction, followed by subsequent oxidation and purification steps. The reaction conditions often include the use of catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methoxyphenyl)propionic acid
- 3-(3-Chloro-4-methoxyphenyl)acetic acid
- 3-(3-Chloro-4-methoxyphenyl)butanoic acid
Uniqueness
3-(3-Chloro-4-methoxyphenyl)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the butanoic acid chain. This structural variation can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-12(2,7-11(14)15)8-4-5-10(16-3)9(13)6-8/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
GGKQWBVIAXXRJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC(=C(C=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



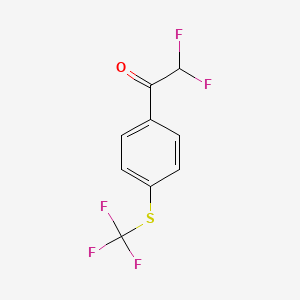
![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)

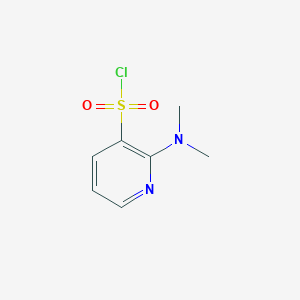
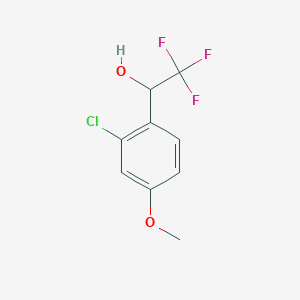
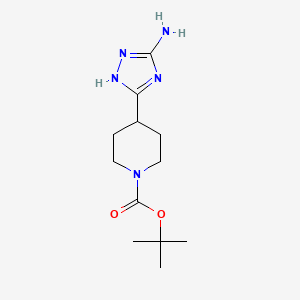
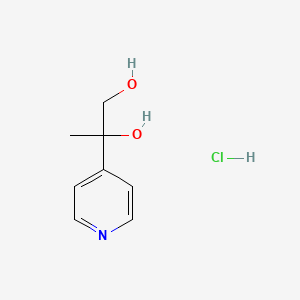
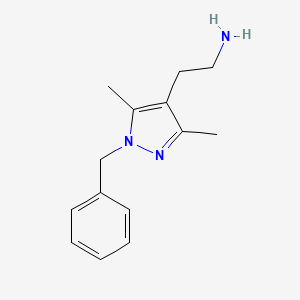

![[1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride,Mixtureofdiastereomers](/img/structure/B13591695.png)
![2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol](/img/structure/B13591707.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine](/img/structure/B13591719.png)
